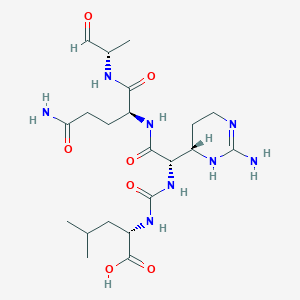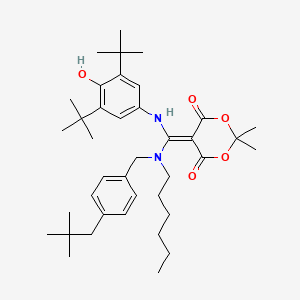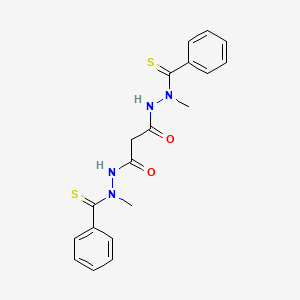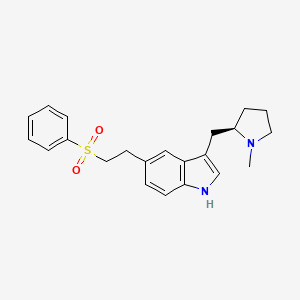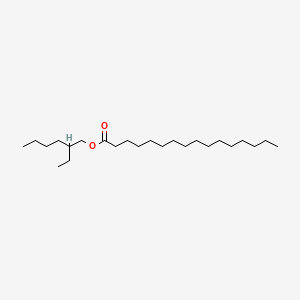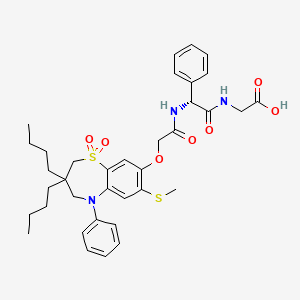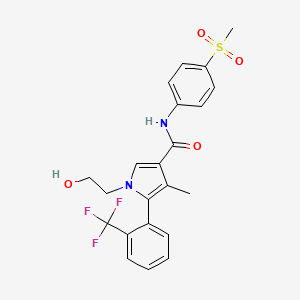
Esaxerenona
Descripción general
Descripción
Esaxerenone is a selective, nonsteroidal, high-affinity mineralocorticoid receptor antagonist . It was recently approved in Japan for the treatment of hypertension . It has high oral bioavailability, a large volume of distribution, and is primarily metabolized in the liver and excreted in bile .
Synthesis Analysis
Esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . After metabolism, it is excreted mostly in feces .
Molecular Structure Analysis
Esaxerenone has a molecular formula of C22H21F3N2O4S and an average mass of 466.473 Da .
Chemical Reactions Analysis
Esaxerenone is metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . Oxidation contributes approximately 30% to its clearance, as indicated by the excretion ratio of oxidized metabolites into urine and feces .
Physical And Chemical Properties Analysis
Esaxerenone is a solid compound with a solubility of 93 mg/mL in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 581.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Gestión de la Hipertensión
La esaxerenona es un antagonista selectivo no esteroideo del receptor de mineralocorticoides que ha sido aprobado en Japón para el tratamiento de la hipertensión . Es conocida por su alta biodisponibilidad oral y su gran volumen de distribución. Como antihipertensivo, puede utilizarse sola o como terapia complementaria. Su eficacia no solo radica en la reducción de la presión arterial, sino también en la acción renoprotectora, lo que supone una ventaja significativa sobre otros medicamentos antihipertensivos .
Efectos Renoprotectores
Los efectos renoprotectores de la this compound son particularmente notables en pacientes con enfermedad renal diabética. Ha demostrado ser prometedora en la reducción e incluso la remisión de la albuminuria, que es un problema común en los pacientes hipertensos con enfermedad renal diabética . Este efecto es independiente de sus capacidades de reducción de la presión arterial, lo que destaca su potencial como terapia dirigida para la protección renal .
Prevención de Enfermedades Cardiovasculares
La this compound ha demostrado potencial para reducir la incidencia de eventos cardiovasculares. Esto es especialmente relevante para las personas con enfermedad renal crónica y diabetes, donde el riesgo de enfermedades cardiovasculares es significativamente mayor . Se está investigando su capacidad para proteger contra la cardiomiopatía diabética mediante la inhibición de vías de señalización específicas como la vía de señalización de quimioquinas y PI3K-Akt .
Estudios de Interacción Farmacológica
El metabolismo de la this compound implica las enzimas del citocromo P450 CYP3A4 y CYP3A5, y se excreta principalmente en las heces después del metabolismo hepático . Comprender su perfil de interacción fármaco-fármaco es crucial para una administración segura, especialmente en contextos de polifarmacia comunes en enfermedades crónicas como la hipertensión y la diabetes.
Perfil de Seguridad y Efectos Adversos
El perfil de seguridad de la this compound es un área importante de investigación debido a sus mínimos efectos adversos endocrinos en comparación con los antagonistas esteroideos del receptor de mineralocorticoides. La hiperkalemia, una preocupación con fármacos similares, es infrecuente con la this compound y puede controlarse con la titulación de la dosis y el seguimiento . Esto la convierte en una opción favorable para el manejo a largo plazo de las afecciones crónicas.
Mecanismo De Acción
Target of Action
Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor (MR) . The MR is the receptor for aldosterone, a hormone that plays a crucial role in electrolyte balance and blood pressure regulation . Esaxerenone has greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .
Mode of Action
Esaxerenone interacts with its primary target, the MR, by binding to it with high affinity . This binding prevents the activation of the MR by aldosterone, thereby inhibiting the downstream effects of aldosterone . This mode of action is what classifies esaxerenone as a mineralocorticoid receptor antagonist .
Biochemical Pathways
Esaxerenone’s action on the MR affects several biochemical pathways. One of the key pathways influenced by esaxerenone is the chemokine and PI3K-Akt signaling pathway . By inhibiting the MR, esaxerenone can modulate these pathways, leading to various downstream effects .
Pharmacokinetics
Esaxerenone exhibits favorable pharmacokinetic properties. It has high oral bioavailability and a large volume of distribution . After oral administration, esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugated with glucuronic acid . It is then mostly excreted in feces . Due to its relatively long half-life and high affinity for the MR, esaxerenone is administered once daily and in low absolute doses .
Result of Action
The molecular and cellular effects of esaxerenone’s action are significant. It has been shown to have antihypertensive effects , whether given alone or as add-on therapy . These effects are accompanied by a renoprotective action , which is currently being further investigated in clinical trials .
Direcciones Futuras
Esaxerenone has shown promise in treating hypertension and cardiovascular-kidney comorbidity . Its antihypertensive effect is accompanied by renoprotective action, which is being further investigated in current clinical trials . The potential for clinically significant drug–drug interactions with inducers/inhibitors of CYP3A4 and CYP3A5 is not high, but caution and more stringent monitoring of potassium levels is advised when such drugs are co-administered with esaxerenone .
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632006-28-0 | |
| Record name | Esaxerenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaxerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAXERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Esaxerenone?
A1: Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. [, , , , , , , , , ] It exerts its therapeutic effects by competitively binding to the MR, inhibiting the binding of aldosterone, a key hormone involved in regulating blood pressure and electrolyte balance. [, , , , , , , , ]
Q2: How does Esaxerenone's binding to the MR differ from other MR antagonists?
A2: X-ray crystallography studies reveal that Esaxerenone interacts with the MR ligand-binding domain in a unique manner. [] This binding induces significant side-chain rearrangements within the receptor, differing from the binding patterns observed with previously studied MR antagonists. [] This distinct interaction is thought to contribute to its high potency and selectivity for the MR. [, ]
Q3: What are the downstream consequences of Esaxerenone's MR antagonism?
A3: By blocking MR activation, Esaxerenone disrupts downstream signaling pathways associated with:
- Sodium and Potassium Homeostasis: Esaxerenone prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, contributing to its blood pressure-lowering effects. [, , , ]
- Inflammation: Esaxerenone attenuates the inflammatory response in vascular endothelial cells by blocking the tumor necrosis factor-α-induced activation of serum/glucocorticoid-regulated kinase 1 (SGK1). []
- Fibrosis: In animal models of salt-sensitive hypertension and diabetic cardiomyopathy, Esaxerenone treatment reduced cardiac remodeling and fibrosis. [, ]
Q4: What is the absorption and bioavailability of Esaxerenone?
A4: Esaxerenone exhibits high membrane permeability and is rapidly absorbed after oral administration, reaching peak plasma concentrations quickly. [, ] It has high bioavailability, with minimal inter-individual variability in exposure. [, , ]
Q5: How is Esaxerenone metabolized and eliminated from the body?
A5: Esaxerenone undergoes extensive metabolism through multiple pathways, including oxidation, glucuronidation, and hydrolysis. [, ] These diverse metabolic routes minimize the risk of drug-drug interactions. [, , ] The majority of the drug is eliminated through feces, with a smaller percentage excreted in urine. [, ]
Q6: Does renal function impact Esaxerenone's pharmacokinetics?
A6: Due to its minimal urinary excretion, Esaxerenone's plasma exposure remains relatively stable in patients with varying degrees of renal function, including those with moderate renal impairment. [, , , , ] This characteristic makes it a potential treatment option for hypertensive patients with compromised renal function. [, , ]
Q7: What are the primary clinical indications for Esaxerenone?
A7: Esaxerenone is currently approved in Japan for the treatment of hypertension. [, , , , ] Research also highlights its potential benefits in managing other conditions, including:
- Resistant Hypertension: Esaxerenone effectively lowered blood pressure in patients with resistant hypertension, even in cases where other MR antagonists were ineffective. [, , ]
- Diabetic Kidney Disease: Clinical trials demonstrate that Esaxerenone significantly reduces albuminuria in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect. [, , , , , ]
- Heart Failure: Preliminary studies suggest that Esaxerenone may improve cardiac function in certain patients with heart failure, potentially by reducing cardiac hypertrophy and fibrosis. [, , ]
Q8: Has Esaxerenone's efficacy been compared to other MR antagonists?
A8: Head-to-head clinical trials show that Esaxerenone demonstrates similar or greater efficacy compared to eplerenone, another MR antagonist, in reducing blood pressure and albuminuria. [, , , ]
Q9: Are there any drug-drug interactions to consider with Esaxerenone?
A10: While Esaxerenone is metabolized through multiple pathways, limiting the risk of drug-drug interactions, caution should still be exercised when co-administering with strong CYP3A4 inhibitors or inducers. [, , ] Close monitoring of serum potassium levels is recommended when Esaxerenone is used concomitantly with other medications known to affect potassium levels. [, ]
Q10: What are the future directions for Esaxerenone research?
A10: Ongoing research focuses on:
- Expanding clinical indications: Investigating the efficacy and safety of Esaxerenone in a wider range of cardiovascular and renal diseases, including heart failure with preserved ejection fraction (HFpEF) and non-diabetic kidney disease. [, ]
- Optimizing treatment strategies: Exploring combination therapies with other antihypertensive and renoprotective agents to maximize efficacy and minimize side effects. [, ]
- Identifying biomarkers: Discovering biomarkers to predict treatment response and identify patients at risk of developing hyperkalemia. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

